molecular formula C6H9N3O2S B11787921 5-(Ethylsulfonyl)pyrimidin-4-amine

5-(Ethylsulfonyl)pyrimidin-4-amine

Cat. No.: B11787921
M. Wt: 187.22 g/mol
InChI Key: DGUYGPVXCSIGKV-UHFFFAOYSA-N
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Description

5-(Ethylsulfonyl)pyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with an ethylsulfonyl group at the 5-position and an amino group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylsulfonyl)pyrimidin-4-amine typically involves the introduction of the ethylsulfonyl group to a pyrimidine precursor. One common method involves the reaction of 4-aminopyrimidine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Ethylsulfonyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Ethylsulfonyl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Ethylsulfonyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Ethylsulfonyl)pyrimidin-4-amine is unique due to the specific combination of the ethylsulfonyl and amino groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

5-ethylsulfonylpyrimidin-4-amine

InChI

InChI=1S/C6H9N3O2S/c1-2-12(10,11)5-3-8-4-9-6(5)7/h3-4H,2H2,1H3,(H2,7,8,9)

InChI Key

DGUYGPVXCSIGKV-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CN=CN=C1N

Origin of Product

United States

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